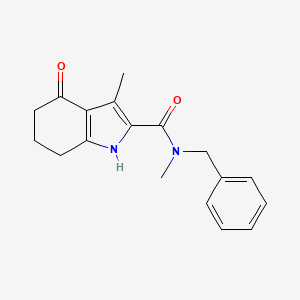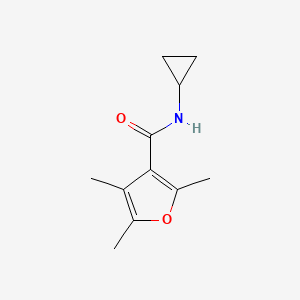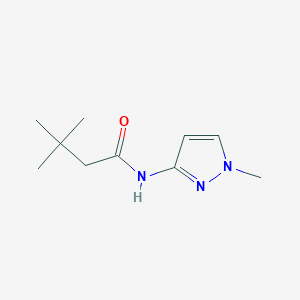![molecular formula C16H21N3O B7476411 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile, also known as MP-10, is a small molecule that has been extensively studied for its potential therapeutic applications. MP-10 is a selective dopamine D3 receptor antagonist and has been shown to have potential applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile is a selective dopamine D3 receptor antagonist. It works by blocking the activity of dopamine at the D3 receptor, which is involved in the regulation of reward and motivation. By blocking the activity of this receptor, 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile may help to reduce the reinforcing effects of drugs of abuse and may also help to reduce the symptoms of various psychiatric disorders.
Biochemical and Physiological Effects:
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has also been shown to reduce the symptoms of schizophrenia and Parkinson's disease in animal models. In addition, 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been shown to have potential applications in the treatment of obesity and related metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has a number of advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized in a laboratory setting. It has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, there are also limitations to the use of 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile in laboratory experiments. It has been shown to have potential side effects, such as hypothermia and locomotor impairment, which may limit its use in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile. One area of research is the development of more selective dopamine D3 receptor antagonists that may have fewer side effects than 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile. Another area of research is the investigation of the potential therapeutic applications of 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile in the treatment of obesity and related metabolic disorders. Finally, further research is needed to better understand the mechanism of action of 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile and its potential applications in the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 4-bromobenzonitrile with 2-methylpropanoic acid in the presence of a catalyst to form 4-(2-methylpropanoyl)benzonitrile. This intermediate compound is then reacted with piperazine in the presence of a base to form the final product, 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile.
Applications De Recherche Scientifique
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential applications in the treatment of addiction, schizophrenia, and Parkinson's disease. 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has also been studied for its potential use in the treatment of obesity and related metabolic disorders.
Propriétés
IUPAC Name |
4-[[4-(2-methylpropanoyl)piperazin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-13(2)16(20)19-9-7-18(8-10-19)12-15-5-3-14(11-17)4-6-15/h3-6,13H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAYBFXHXCLTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)

![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)



![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid](/img/structure/B7476390.png)
![3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7476402.png)
![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate](/img/structure/B7476419.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)
![Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)
